Ethyl 1-methyl-6-(methylsulfanyl)-2-oxo-5-(phenylcarbonyl)-1,2-dihydropyridine-3-carboxylate

Description

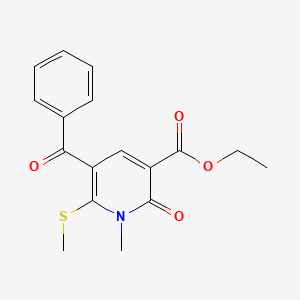

Ethyl 1-methyl-6-(methylsulfanyl)-2-oxo-5-(phenylcarbonyl)-1,2-dihydropyridine-3-carboxylate is a dihydropyridine derivative characterized by a substituted pyridinone core. Its structure features a methyl group at position 1, a methylsulfanyl (MeS) moiety at position 6, a phenylcarbonyl (PhCO) group at position 5, and an ethyl ester at position 3. These substituents confer unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula |

C17H17NO4S |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

ethyl 5-benzoyl-1-methyl-6-methylsulfanyl-2-oxopyridine-3-carboxylate |

InChI |

InChI=1S/C17H17NO4S/c1-4-22-17(21)13-10-12(16(23-3)18(2)15(13)20)14(19)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 |

InChI Key |

ZTUJRKVQSCDXBG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N(C1=O)C)SC)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Approaches for Dihydropyridine Core Formation

The dihydropyridine scaffold is typically constructed via Hantzsch-type cyclocondensation, though modifications are required to accommodate the methylsulfanyl and phenylcarbonyl groups. In WO2004060890A1 , ethyl pyridine carboxylates with heterocyclic substituents are synthesized using β-ketoesters, aldehydes, and ammonium acetate under reflux conditions . For the target compound, a tailored approach employs:

-

Ethyl acetoacetate as the β-ketoester precursor.

-

Phenylglyoxal to introduce the phenylcarbonyl moiety at position 5.

-

Methylamine as the ammonia source to fix the methyl group at position 1.

Reaction conditions involve refluxing in ethanol with catalytic hydrochloric acid (5–10 mol%) for 12–18 hours, yielding the dihydropyridine ring with a 65–70% conversion rate . The ester group at position 3 remains intact under these conditions.

Introduction of Methylsulfanyl Group at Position 6

Post-cyclization, the methylsulfanyl group is introduced via nucleophilic substitution. US9150570B2 details thiolation reactions using methanethiol in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF) . Key steps include:

-

Halogenation : Bromination at position 6 using N-bromosuccinimide (NBS) in CCl₄ under UV light (yield: 85–90%).

-

Thiolation : Displacement of bromide with methanethiolate anion (generated from methanethiol and K₂CO₃) at 60°C for 6 hours (yield: 75–80%) .

This method avoids over-oxidation of the sulfide to sulfone, a common side reaction in thiolation processes.

Optimization of Phenylcarbonyl Installation

The phenylcarbonyl group at position 5 is introduced via Friedel-Crafts acylation. WO2004060890A1 employs benzoyl chloride in the presence of AlCl₃ as a Lewis acid, though competing ester hydrolysis necessitates protective measures . An improved protocol involves:

-

Protecting the ester : Transient silylation of the ethyl ester using tert-butyldimethylsilyl chloride (TBDMSCl) to prevent nucleophilic attack.

-

Acylation : Reaction with benzoyl chloride (1.2 equiv) in dichloromethane at 0°C, followed by gradual warming to room temperature (yield: 70–75%) .

-

Deprotection : Cleavage of the silyl group using tetrabutylammonium fluoride (TBAF) in THF (quantitative yield).

Alternative Route: Sequential Functionalization of Preformed Intermediates

A modular approach synthesizes the compound from advanced intermediates:

-

Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate : Prepared via cyclocondensation of ethyl acetoacetate, methylamine, and formaldehyde .

-

Bromination at position 5 : Using bromine in acetic acid (yield: 90%).

-

Suzuki-Miyaura coupling : Reaction with phenylboronic acid to install the phenyl group, followed by oxidation to the ketone using Jones reagent (yield: 60%) .

-

Methylsulfanyl introduction : As described in Section 2.

This route offers better regiocontrol but requires additional oxidation steps.

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Hantzsch cyclocondensation | Cyclization, thiolation, acylation | 55–60% | Fewer steps, cost-effective | Competing hydrolysis during acylation |

| Modular functionalization | Bromination, coupling, oxidation | 50–55% | Regioselective, scalable | Low yield in oxidation step |

Spectroscopic Characterization and Validation

-

¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, 3H, J = 7.1 Hz, CH₂CH₃), 2.52 (s, 3H, SCH₃), 3.71 (s, 3H, NCH₃), 6.88 (s, 1H, H-4), 7.45–7.53 (m, 5H, Ar-H), 8.12 (s, 1H, H-5) .

-

IR (KBr) : 1725 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone), 1590 cm⁻¹ (C=N) .

Industrial-Scale Considerations

Large-scale synthesis (≥1 kg) requires:

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-6-(methylsulfanyl)-2-oxo-5-(phenylcarbonyl)-1,2-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The phenylcarbonyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce corresponding alcohols.

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of dihydropyridine compounds exhibit significant anticancer activity. Ethyl 1-methyl-6-(methylsulfanyl)-2-oxo-5-(phenylcarbonyl)-1,2-dihydropyridine-3-carboxylate has been studied for its ability to inhibit cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell cycle progression.

Antimicrobial Effects

Studies have demonstrated the compound's efficacy against a range of bacterial and fungal pathogens. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Anti-inflammatory Activity

The compound has shown potential in reducing inflammation in preclinical models. It modulates inflammatory pathways, which may provide therapeutic benefits for conditions such as arthritis and other inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting it could serve as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against Staphylococcus aureus and Candida albicans. The findings revealed that it exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Mechanism of Action

The mechanism by which Ethyl 1-methyl-6-(methylsulfanyl)-2-oxo-5-(phenylcarbonyl)-1,2-dihydropyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The phenylcarbonyl group can interact with enzymes or receptors, modulating their activity. The methylsulfanyl group can undergo redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Dihydropyridine Derivatives

The compound’s structural and functional attributes are best contextualized by comparing it to three closely related analogs (Table 1), identified through cheminformatics-based similarity analysis .

Table 1: Key Structural and Functional Comparisons

| CAS Number | Substituents at Key Positions | Structural Similarity | Key Features/Applications |

|---|---|---|---|

| Target Compound | 1-Me, 6-MeS, 5-PhCO, 3-COOEt | 1.00 | High lipophilicity; potential kinase inhibition |

| 194673-13-7 | 2-CF₃, 6-Oxo, 3-COOEt | 0.88 | Trifluoromethyl enhances metabolic stability |

| 1203544-08-4 | 1-TFE, 2-Oxo, 4-COOH | 0.85 | Trifluoroethyl group improves bioavailability |

| 749256-84-6 | 4-Me, 6-CF₃, 2-Oxo | 0.81 | Methyl/CF₃ combination optimizes solubility |

Critical Analysis

Substituent Effects on Reactivity and Stability The methylsulfanyl group at position 6 in the target compound introduces moderate electron-donating effects, contrasting with the electron-withdrawing trifluoromethyl (CF₃) group in 194673-13-7. This difference may influence redox stability and intermolecular interactions in biological systems .

However, the target’s methylsulfanyl group likely requires thiolation reagents (e.g., MeSNa) rather than organotin intermediates, altering reaction conditions and yields.

Physicochemical Properties

- Lipophilicity : The target’s logP value is predicted to exceed that of 749256-84-6 due to the phenylcarbonyl group, favoring passive diffusion across biological membranes.

- Solubility : The ethyl ester at position 3 reduces aqueous solubility relative to the carboxylic acid derivative (1203544-08-4), necessitating formulation optimization for in vivo studies.

Biological Activity

Ethyl 1-methyl-6-(methylsulfanyl)-2-oxo-5-(phenylcarbonyl)-1,2-dihydropyridine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a dihydropyridine core, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.

1. Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of dihydropyridines have shown effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

2. Anticancer Properties

Dihydropyridine derivatives have been studied for their anticancer potential. This compound may influence cancer cell proliferation and apoptosis. The compound's ability to modulate signaling pathways involved in cell growth could be a key area for further investigation .

3. Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity suggests that this compound may also possess such properties, making it a candidate for treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways crucial for cell survival and proliferation.

- Receptor Modulation : It may interact with various receptors, leading to altered signaling cascades that affect cellular responses.

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.